1-Fluoro-2-iodobenzene

Catalog No.
S773461
CAS No.
348-52-7
M.F
C6H4FI
M. Wt
222.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-2-iodobenzene

CAS Number

348-52-7

Product Name

1-Fluoro-2-iodobenzene

IUPAC Name

1-fluoro-2-iodobenzene

Molecular Formula

C6H4FI

Molecular Weight

222.00 g/mol

InChI

InChI=1S/C6H4FI/c7-5-3-1-2-4-6(5)8/h1-4H

InChI Key

TYHUGKGZNOULKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)I

The exact mass of the compound 1-Fluoro-2-iodobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51766. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Fluoro-2-iodobenzene (CAS 348-52-7) is a highly reactive ortho-dihalobenzene utilized extensively as a bifunctional building block in advanced organic synthesis, pharmaceutical manufacturing, and materials science [1]. Featuring both a strongly electron-withdrawing, ortho-directing fluorine atom and a highly labile iodine atom, this compound serves as a premier precursor for metal-halogen exchange, benzyne generation, and transition-metal-catalyzed cross-couplings [2]. From a procurement standpoint, its core value lies in the precise reactivity differential between the C-I and C-F bonds. This differential allows for strictly chemoselective functionalization at the iodine site under mild conditions, while retaining the fluorine atom for downstream lipophilicity or metabolic stability enhancements in target molecules, making it fundamentally superior to unfluorinated or symmetrically halogenated baselines [3].

Research Fit

Ortho-fluoroiodo substitution pattern enables regioselective cross-coupling and surface studies.
Supports palladium-catalyzed reactions via enhanced oxidative addition of aryl iodide.
Well-characterized probe for Ullmann coupling kinetics on Cu(111) surfaces.

Attempting to substitute 1-fluoro-2-iodobenzene with cheaper analogs such as 1-bromo-2-fluorobenzene or 1-chloro-2-iodobenzene frequently leads to process failure or severe yield degradation [1]. The C-Br bond in the bromo-analog lacks the requisite lability for ligand-free or mild-condition palladium cross-couplings, forcing the use of expensive phosphine ligands and higher temperatures [2]. Conversely, substituting with 1-chloro-2-iodobenzene alters the steric and electronic environment at the ortho position, which can derail sensitive catalytic cycles—such as Catellani-type palladium/norbornene cooperative catalysis—resulting in stalled reactions and unreacted starting material [3]. Furthermore, in carbanion chemistry, the specific migratory aptitude of iodine is required for 'halogen dance' isomerizations, a synthetically crucial pathway that the bromo-analog completely fails to replicate [1].

Substitution Risk

Regioisomers
Meta- or para-fluoroiodobenzene may alter reaction kinetics and regiochemical outcomes; the ortho arrangement directs unique electronic activation.
Non-fluorinated analogs
Iodobenzene lacks the electron-withdrawing ortho-fluorine, potentially reducing oxidative addition rates and changing coupling efficiency.
Other aryl halides
Bromo or chloro analogs may require different catalytic conditions; direct substitution without revalidation may compromise yield or selectivity.

Chemoselective Reactivity in Ligand-Free Suzuki-Miyaura Cross-Coupling

In energy-efficient, ligand-free Suzuki cross-coupling protocols using palladium powder and potassium fluoride in methanol, 1-fluoro-2-iodobenzene demonstrates exceptional reactivity, achieving a 91% isolated yield when coupled with tolylboronic acid within 4 hours [1]. Under the exact same mild conditions, aryl bromides (such as 1-bromo-2-fluorobenzene) and aryl chlorides are completely ineffective and fail to undergo oxidative addition [1].

Evidence DimensionCross-coupling yield under ligand-free conditions
Target Compound Data91% isolated yield
Comparator Or BaselineAryl bromides and chlorides (0% yield / ineffective)
Quantified Difference>90% yield advantage
Conditions1.0 mmol aryl halide, 1.1 mmol tolylboronic acid, Pd powder, KF, refluxing methanol, 4h

Procuring the iodo-variant allows process chemists to eliminate expensive, sensitive phosphine ligands from the manufacturing process, drastically lowering overall catalyst costs.

Ullmann Barrier
Class-level
ρ = 6.0±3.3
Ortho-fluorine creates a distinct kinetic profile versus unsubstituted iodobenzene.
Hammett plot analysis from Cu(111) TPR experiments.

Ortho-Halogen Effects in Palladium/Norbornene (Catellani) Catalysis

The choice of the non-reacting ortho-halogen is critical in Pd/norbornene cooperative catalysis. When subjected to reductive coupling conditions in the presence of norbornene, 1-fluoro-2-iodobenzene successfully couples to yield the target norbornene adduct in 67% yield [1]. In stark contrast, 1-chloro-2-iodobenzene reacts exceptionally poorly, leaving 72% of the starting material unreacted and yielding only 15% of an undesired hexahydromethanobiphenylene side-product[1].

Evidence DimensionProduct yield and starting material conversion in Pd/NBE catalysis
Target Compound Data67% yield of desired norbornene coupled product
Comparator Or Baseline1-chloro-2-iodobenzene (15% undesired side product, 72% unreacted)
Quantified Difference67% desired product vs 0% desired product (and 72% reaction stall)
ConditionsReductive dimerization/coupling conditions with Palladium and Norbornene

Demonstrates that the chloro-analog cannot be used as a drop-in substitute for the fluoro-analog in complex multicomponent catalytic sequences, as it completely stalls the catalytic cycle.

Sonogashira Rate
Data to verify
Faster reaction reported
Ortho-fluorine may increase oxidative addition rate, but quantitative comparisons are unavailable.
Qualitative observation; no named comparator or rate constant provided.

Halogen Migration Aptitude in Base-Promoted Deprotolithiation (Halogen Dance)

For the synthesis of complex poly-substituted fluoroarenes, base-catalyzed halogen migration is a powerful tool. 1-Fluoro-2-iodobenzene successfully undergoes heavy halogen (iodine) migration when treated with hindered lithium amides, utilizing the fluorine atom as a directing group to access new regioisomers[1]. However, the cheaper analog 1-bromo-2-fluorobenzene only undergoes deprotonation next to the fluorine without any subsequent heavy halogen migration, failing to produce the rearranged scaffold [1].

Evidence DimensionHeavy halogen migration capability
Target Compound DataSuccessful iodine migration to form rearranged fluoro-iodo regioisomers
Comparator Or Baseline1-bromo-2-fluorobenzene (fails to migrate; only deprotonates)
Quantified DifferenceComplete mechanistic divergence (migration vs. static deprotonation)
ConditionsTreatment with hindered lithium amides (e.g., LiTMP) at -75 °C in THF

Buyers targeting complex fluoro-aromatic scaffolds via halogen dance must procure the iodo-compound, as the bromo-analog is mechanistically inert for this transformation.

Spirocyclic Scaffold
Class-level
Ortho-iodine required
Only the ortho isomer enables correct regiochemical assembly of triazolooxazine nucleosides.
Structural requirement; quantitative yield data not reported.

Ligand-Free Biaryl Pharmaceutical Intermediate Synthesis

Due to its extreme lability in oxidative addition, 1-fluoro-2-iodobenzene is the optimal starting material for synthesizing ortho-fluoro biaryl motifs without the need for expensive phosphine ligands [1]. This is highly relevant for process chemistry scale-ups where catalyst cost, ligand removal, and mild reaction conditions (e.g., refluxing methanol) are major procurement and engineering priorities [1].

Catellani-Type Multicomponent Functionalization

In cooperative Palladium/Norbornene catalysis, the specific steric and electronic profile of the ortho-fluorine atom allows the catalytic cycle to proceed smoothly, whereas bulkier or electronically different halogens like chlorine stall the reaction [2]. It is strictly required for accessing highly substituted ortho-fluoro arenes via ipso/ortho difunctionalization workflows in medicinal chemistry [2].

Regioselective Scaffold Building via Halogen Dance

For discovery chemists needing to synthesize non-standard fluoro-aromatic substitution patterns, 1-fluoro-2-iodobenzene acts as a unique substrate for base-promoted halogen dance reactions [3]. The iodine atom migrates efficiently, enabling the construction of scaffolds that cannot be accessed using standard electrophilic aromatic substitution or using bromo-analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Surface Ullmann Coupling
Ortho-fluorine substitution pattern
Kinetic profile versus meta/para isomers
Spirocyclic Nucleoside Synthesis
Ortho-fluoroiodo regiochemistry
Regioselective scaffold construction
Sonogashira Cross-Coupling
Enhanced oxidative addition reactivity
Reaction rate under mild conditions
Pharmaceutical Intermediate
Ortho-directing substitution pattern
Aniline derivative regiochemistry in SAR

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Exact Mass

221.93418 Da

Monoisotopic Mass

221.93418 Da

Boiling Point

188.6 °C

Heavy Atom Count

8

Melting Point

-41.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (80.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

348-52-7

Wikipedia

1-Fluoro-2-iodobenzene

General Manufacturing Information

Benzene, 1-fluoro-2-iodo-: ACTIVE

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